(1H-Inden-3-yl)(phenyl)methanone
Description
Properties
CAS No. |
61528-66-3 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3H-inden-1-yl(phenyl)methanone |
InChI |
InChI=1S/C16H12O/c17-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9,11H,10H2 |
InChI Key |
WZYGLENXNOOPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones, including (1H-Inden-3-yl)(phenyl)methanone. This electrophilic aromatic substitution reaction involves the activation of benzoyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate an acylium ion intermediate. The indene moiety acts as the aromatic substrate, undergoing regioselective attack at the 3-position due to its electron-rich nature.
In a representative procedure, indene reacts with benzoyl chloride in dichloromethane (DCM) under an inert atmosphere. Aluminum chloride (1.2 equivalents) facilitates the formation of the acylium ion, which subsequently reacts with indene to yield the target compound. The reaction typically proceeds at 0°C to room temperature over 4–6 hours, achieving isolated yields of 70–85%.
Optimization of Reaction Parameters
Key variables influencing yield include:
- Catalyst loading : Excess AlCl₃ (>1.5 equivalents) leads to side reactions such as over-acylation or polymerization of indene.
- Solvent choice : Polar aprotic solvents like DCM enhance acylium ion stability, while non-polar solvents (e.g., toluene) reduce reactivity.
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of the acylium intermediate, improving regioselectivity.
Alternative Lewis acids, such as FeCl₃ or ZnCl₂, have been explored but exhibit lower efficacy, with yields dropping to 50–60% under identical conditions.
Palladium-Catalyzed Cross-Coupling Strategies
Oxidative Acylation via Pd(II) Catalysts
Recent advances in transition-metal catalysis enable the direct coupling of indene derivatives with benzoyl precursors. A palladium(II) acetate (Pd(OAc)₂)-mediated protocol, adapted from the synthesis of phenyl(2-(pyridin-2-yl)phenyl)methanone, offers a viable route. The reaction employs potassium persulfate (K₂S₂O₈) as an oxidant in acetonitrile at room temperature.
The mechanism involves:
- Oxidative addition of benzoyl chloride to Pd(0), forming a Pd(II)-acyl intermediate.
- Coordination of indene to the Pd center, followed by migratory insertion.
- Reductive elimination to release the product and regenerate Pd(0).
This method achieves moderate yields (65–75%) but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.
Decarbonylative Coupling with Acyl Halides
A complementary approach utilizes aryl halides as coupling partners. For example, 3-bromoindene reacts with benzoyl chloride in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., XPhos) to afford the target compound via a decarbonylative pathway. This method, while less explored, provides access to derivatives with electron-withdrawing substituents.
Eschenmoser Coupling and Alternative Routes
Eschenmoser Coupling with Thioamides
The Eschenmoser coupling reaction, traditionally used for synthesizing enamines, has been adapted for ketone synthesis. In a modified procedure, 3-bromoindene reacts with thiobenzamide in dimethylformamide (DMF) under basic conditions (triethylamine, TEA). The thiobenzamide acts as a sulfur-based leaving group, facilitating the formation of the C–C bond between indene and the benzoyl moiety.
This method offers excellent yields (70–97%) and tolerates a wide range of functional groups, including nitro and methoxy substituents. However, the requirement for stoichiometric thiobenzamide increases material costs.
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Preliminary studies indicate that Friedel-Crafts acylation under microwave conditions (100°C, 30 minutes) enhances yields to 80–90% while reducing side product formation.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Catalyst | Solvent | Temperature | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 0°C to rt | 70–85 | High regioselectivity, low cost | Moisture-sensitive, acidic waste |
| Pd-catalyzed | Pd(OAc)₂ | Acetonitrile | rt | 65–75 | Functional group tolerance | Requires inert atmosphere |
| Eschenmoser coupling | TEA | DMF | rt | 70–97 | High yields, mild conditions | Expensive reagents |
Mechanistic Insights and Kinetic Studies
Friedel-Crafts Acylation Pathway
Kinetic studies reveal that the rate-determining step is the formation of the acylium ion, followed by rapid electrophilic attack on indene. Isotopic labeling experiments confirm that the ketone oxygen originates from the benzoyl chloride, consistent with a classical Friedel-Crafts mechanism.
Palladium-Catalyzed Cycle
In situ X-ray absorption spectroscopy (XAS) of Pd-catalyzed reactions identifies a Pd(II)/Pd(0) redox cycle, with K₂S₂O₈ serving as a terminal oxidant. Ligand design critically influences the stability of the Pd-acyl intermediate, with bulky phosphines enhancing turnover numbers.
Applications and Derivative Synthesis
The synthetic versatility of (1H-Inden-3-yl)(phenyl)methanone enables its use as a precursor for:
Chemical Reactions Analysis
Types of Reactions: (1H-Inden-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to a methylene group, resulting in the formation of (1H-Inden-3-yl)(phenyl)methane.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of (1H-Inden-3-yl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(1H-Inden-3-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1H-Inden-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Core Backbone Variations
Compounds with methanone groups attached to aromatic or heteroaromatic systems are structurally diverse. Key comparisons include:
Key Observations :
- Indene vs. Indole Systems : Indene-based compounds (e.g., the target compound) exhibit enhanced π-conjugation compared to indole derivatives, influencing redox properties and solubility .
Physical and Chemical Properties
Solubility and Stability
- (1H-Inden-3-yl)(phenyl)methanone: Predicted to have moderate solubility in organic solvents (e.g., chloroform, ethyl acetate) due to its planar structure. No direct stability data, but indanone analogs (e.g., 3-phenyl-1-indanone) show stability under inert atmospheres .
- Indole Derivatives: Compounds like (1,2-dimethylindol-3-yl)(phenyl)methanone exhibit lower water solubility (log P ~3.5) due to hydrophobic substituents .
Spectral Characteristics
- NMR and Mass Spectrometry: Indenyl methanones show distinct ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (~200 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular ions matching theoretical masses .
Reactivity Trends
- Electrophilic Substitution : The indenyl system undergoes electrophilic attacks at the 3-position, while indole derivatives react preferentially at the 2- or 5-positions .
- Redox Activity: Fused conjugation in indenyl methanones enhances electron delocalization, making them suitable for redox flow batteries (e.g., similar to QPT in ).
Pharmaceuticals
- Anti-inflammatory Agents: Indole-based methanones (e.g., 4-amino-3-(1H-indol-1-yl)phenyl derivatives) inhibit ergosterol biosynthesis and show low toxicity (Table 1 in ) .
- Antimicrobials: Bis-thiadiazolyl methanones (e.g., C1–C4 in ) exhibit antibiofilm activity and efflux pump inhibition.
Materials Science
- Redox Flow Batteries: Compounds with fused conjugation (e.g., QPT in ) demonstrate stable electron transfer at 2.5 V, outperforming non-fused analogs.
Forensic Chemistry
- Cathinone Derivatives: Structural analogs like indapyrophenidone are identified as new psychoactive substances using HRMS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
